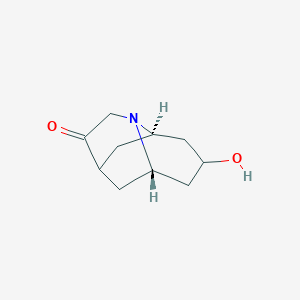
1,3-Diaminopropan-N,N’-diessigsäure
Übersicht
Beschreibung
1,3-Diaminopropane-N,N’-diacetic Acid: is an organic compound with the molecular formula C7H14N2O4 . It is a derivative of 1,3-diaminopropane where two acetic acid groups are attached to the nitrogen atoms. This compound is known for its chelating properties, making it useful in various chemical and industrial applications .
Wissenschaftliche Forschungsanwendungen
1,3-Diaminopropane-N,N’-diacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in coordination chemistry and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, water treatment chemicals, and as a complexing agent in various industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Diaminopropane-N,N’-diacetic Acid can be synthesized through the reaction of 1,3-diaminopropane with chloroacetic acid under basic conditions. The reaction typically involves the following steps:
- Dissolve 1,3-diaminopropane in water.
- Add chloroacetic acid to the solution.
- Adjust the pH to basic conditions using sodium hydroxide.
- Heat the mixture to facilitate the reaction.
- Purify the product through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of 1,3-Diaminopropane-N,N’-diacetic Acid follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified and packaged for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Diaminopropane-N,N’-diacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid groups can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products:
Oxidation: Amides or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Wirkmechanismus
The mechanism of action of 1,3-Diaminopropane-N,N’-diacetic Acid primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds between the nitrogen and oxygen atoms of the acetic acid groups and the metal ions. This chelation process can affect the reactivity and solubility of the metal ions, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
1,2-Diaminopropane-N,N,N’,N’-tetraacetic Acid: Similar in structure but with an additional acetic acid group, providing different chelating properties.
Ethylenediamine-N,N’-diacetic Acid: A related compound with a shorter carbon chain, affecting its binding affinity and stability.
Diethylenetriaminepentaacetic Acid: A more complex chelating agent with additional nitrogen atoms, offering higher binding capacity for metal ions.
Uniqueness: 1,3-Diaminopropane-N,N’-diacetic Acid is unique due to its specific structure, which provides a balance between binding strength and flexibility. This makes it particularly useful in applications where moderate chelation is required without excessive rigidity .
Eigenschaften
IUPAC Name |
2-[3-(carboxymethylamino)propylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c10-6(11)4-8-2-1-3-9-5-7(12)13/h8-9H,1-5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPHYUBLENEQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(=O)O)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of H2bppd and how does it bind to metal ions?
A1: H2bppd is a hexadentate ligand featuring a flexible propylene chain bridging two tertiary amine nitrogen atoms. Each amine nitrogen is further substituted with a 2-pyridylmethyl and an acetic acid group. [] This arrangement allows H2bppd to act as a chelating agent, coordinating metal ions through its nitrogen and oxygen atoms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)



![[3-(acetyloxymethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]methyl acetate](/img/structure/B58512.png)



